molecular formula C13H19BrClNO B1441177 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride CAS No. 1220032-74-5

3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride

Cat. No. B1441177
CAS RN: 1220032-74-5
M. Wt: 320.65 g/mol
InChI Key: JVZNMKLGPSADOB-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H19BrClNO . It has an average mass of 320.653 Da and a mono-isotopic mass of 319.033844 Da .


Molecular Structure Analysis

The molecular structure of 3-(4-Bromo-2-isopropylphenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a phenyl ring via an oxygen atom . The phenyl ring is substituted at the 4-position with a bromine atom and at the 2-position with an isopropyl group .

Scientific Research Applications

Synthesis in Organic Chemistry

  • The compound is a component in the synthesis of complex organic molecules, such as variolin B and deoxyvariolin B. These syntheses involve palladium-mediated functionalization in a multi-step process to create complex alkaloids (Baeza et al., 2010).
  • It's used in the synthesis of new 2-oxo and 2,5-dioxo-delta3-pyrroline derivatives, which have potential applications in learning and memory processes (Pinza & Pifferi, 1978).
  • The compound serves as a substrate in the creation of novel 4-Pyrrolidin-3-cyanopyridine derivatives, which have demonstrated antibacterial activity (Bogdanowicz et al., 2013).

Pharmaceutical and Medicinal Chemistry

  • It is used in the development of new pharmaceutical compounds, particularly in synthesizing derivatives with potential antineoplastic and antimicrobial properties (El-Dine et al., 1991).
  • In the synthesis of cyclic GABA-GABOB analogues, it contributes to the development of compounds that might influence learning and memory processes (Pinza & Pifferi, 1978).

Heterocyclic Chemistry

  • Its use in heterocyclic chemistry is significant, with applications in synthesizing various pyrrolidine derivatives, which are important in creating biologically active molecules (Zhao et al., 1993).

properties

IUPAC Name

3-(4-bromo-2-propan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c1-9(2)12-7-10(14)3-4-13(12)16-11-5-6-15-8-11;/h3-4,7,9,11,15H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZNMKLGPSADOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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